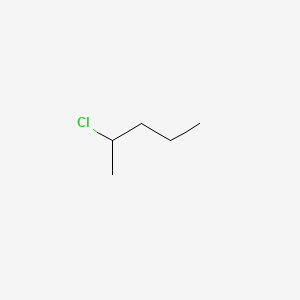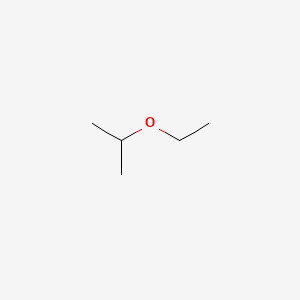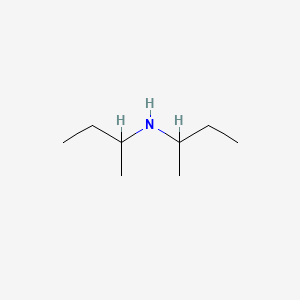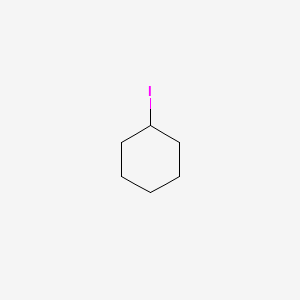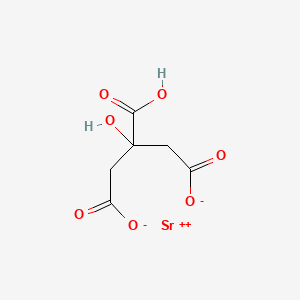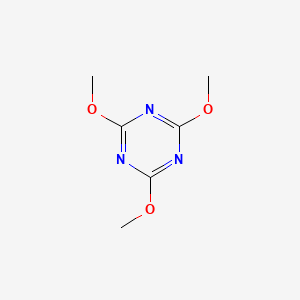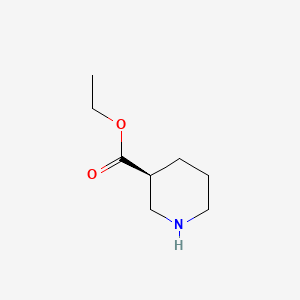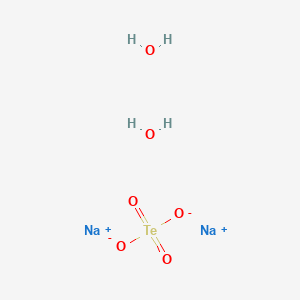
Sodium tellurate, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tellurate, dihydrate (Na2TeO3·2H2O) is a white crystalline compound that is used in a variety of scientific fields, including chemistry, biochemistry, and material science. It is a powerful oxidizing agent, and its unique properties make it an important tool in the laboratory.
Aplicaciones Científicas De Investigación
Biological Trace Element Research
Sodium tellurate, dihydrate has been explored for its potential in biological systems. It’s been found that tellurate can enter Escherichia coli cells via the SulT-type sulfate transporter . This property is significant for microbiological studies, particularly in understanding the transport and reduction of tellurium compounds within cellular systems.
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of Sodium tellurate, dihydrate are being investigated, especially in the form of nanostructures . These applications are crucial in the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi.
Bioimaging and Labeling
Tellurium-based compounds, including Sodium tellurate, dihydrate, are being used in bioimaging and labeling due to their unique optical properties . This application is particularly useful in medical diagnostics and research, where precise imaging is required.
Targeted Drug Delivery Systems
The nanostructures of Sodium tellurate, dihydrate are being tested for their efficacy in targeted drug delivery systems . This involves attaching therapeutic agents to tellurium nanoparticles, which can then be directed to specific sites within the body, improving the efficiency of drug delivery and reducing side effects.
Antioxidant Properties
Recent studies have shown that Sodium tellurate, dihydrate nanoparticles exhibit lipid-lowering, antioxidant, and free radical scavenging properties . These characteristics are beneficial for developing treatments for oxidative stress-related diseases.
Heavy Metal Detoxification
Sodium tellurate, dihydrate has applications in the removal of heavy metals from the environment . Its ability to bind with heavy metals can be utilized in water treatment processes to purify contaminated water sources.
Semiconductor Industry
In the semiconductor industry, Sodium tellurate, dihydrate is used for its semimetal properties. It’s a component in the production of thermoelectric materials and devices, which convert temperature differences into electrical voltage, and vice versa .
Catalysis
Sodium tellurate, dihydrate serves as a catalyst in organic synthesis reactions. Its catalytic properties are being harnessed to improve the efficiency of chemical processes, leading to more sustainable and environmentally friendly manufacturing methods .
Mecanismo De Acción
Target of Action
Sodium tellurate, dihydrate is an inorganic compound with the formula Na2TeO4·2H2O It’s known that tellurium compounds generally interact with biological systems, affecting various cellular and molecular processes .
Mode of Action
It is known that Sodium tellurate, dihydrate is a weak reducing agent This suggests that it may interact with its targets by donating electrons, thereby altering their chemical state and potentially their function
Biochemical Pathways
It’s known that tellurium compounds can induce oxidative stress in cells This suggests that Sodium tellurate, dihydrate may affect pathways related to oxidative stress and redox homeostasis
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability.
Result of Action
As mentioned earlier, tellurium compounds can induce oxidative stress in cells This suggests that Sodium tellurate, dihydrate may lead to changes in cellular redox status, potentially affecting cell function and viability
Propiedades
IUPAC Name |
disodium;tellurate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNVMJQFQNCLG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O6Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180660 |
Source


|
| Record name | Sodium tellurate, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tellurate, dihydrate | |
CAS RN |
26006-71-3 |
Source


|
| Record name | Sodium tellurate, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tellurate, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

